(2,6-Difluoroanilino)azanium;chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2,6-difluoroanilino)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOSGLCEIHAGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N[NH3+])F.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502496-26-6 | |
| Record name | Hydrazine, (2,6-difluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanistic Investigations of Reactions Involving 2,6 Difluoroanilino Azanium;chloride and Its Parent Amine
Fundamental Organic Reaction Pathways
The unique substitution pattern of 2,6-difluoroaniline (B139000) dictates its participation in various fundamental organic reactions, each with distinct mechanistic features.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for polyfluoroarenes. nih.gov The high electronegativity of fluorine atoms renders the aromatic ring electron-deficient, making it susceptible to attack by nucleophiles. nih.gov In compounds like 2,6-difluoroaniline, the fluorine atoms serve a dual role: they activate the ring towards nucleophilic attack and can also function as leaving groups. ossila.com
The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
Leaving Group Departure: The aromatic system is restored by the elimination of the leaving group. libretexts.org
Strongly electron-withdrawing groups, such as the fluorine atoms in 2,6-difluoroaniline, are crucial for stabilizing the anionic Meisenheimer intermediate, thereby facilitating the reaction. libretexts.orgyoutube.com These reactions provide a transition-metal-free method for forming C-O and C-N bonds, yielding substituted aniline (B41778) and aryl ether derivatives. nih.gov For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with dimethylamine (B145610) proceeds readily, highlighting the activating effect of electron-withdrawing substituents. libretexts.org Similarly, the fluorine atoms in 2,6-difluoroaniline enhance its reactivity in SNAr processes.
Radical-mediated reactions offer a powerful method for the functionalization of anilines. Photoinduced methods, in particular, have been developed for processes like the difluoroalkylation of aniline derivatives. acs.orgnih.gov These reactions can proceed through a redox-neutral approach using an organic photocatalyst or via the formation of an electron donor-acceptor (EDA) complex. nih.gov
The general mechanism under photocatalysis involves several key steps:
Photoexcitation: A photocatalyst, such as Eosin Y, absorbs light and reaches an excited state. acs.org
Single Electron Transfer (SET): The excited photocatalyst engages in a SET event with a fluorinated reagent, generating a fluorinated radical. acs.org
Radical Addition: This electrophilic fluoroalkyl radical then reacts with the electron-rich aniline derivative. researchgate.netconicet.gov.ar
Propagation and Product Formation: Subsequent steps lead to the final product and regeneration of the catalyst. acs.org
Control experiments confirm the radical nature of these transformations. The presence of radical scavengers like 1,1-diphenylethene or 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) effectively inhibits the reaction, supporting the involvement of radical intermediates. acs.orgnih.gov
In electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring determine the reaction's rate and regioselectivity. The amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com This is due to its ability to donate its lone pair of electrons into the aromatic ring, increasing the electron density at these positions and stabilizing the cationic intermediate (the sigma complex or Wheland intermediate). organicchemistrytutor.com
The directing effects are as follows:
-NH₂ group: ortho-, para-director (activating)
-F atoms: ortho-, para-directors (deactivating)
Since the ortho positions are already occupied by fluorine atoms, electrophilic attack is sterically hindered and electronically disfavored at these sites. The activating influence of the amino group will primarily direct the incoming electrophile to the vacant para position (C4). The deactivating effect of the fluorine atoms will make the reaction slower than the corresponding reaction with aniline but the regioselectivity for the para product is expected to be high.
Advanced Catalytic Systems and Reaction Mechanisms
The unique structure of 2,6-difluoroaniline also makes it a valuable substrate and building block in modern catalytic chemistry.
Transition metal-catalyzed C-H functionalization has become a cornerstone of synthetic chemistry, allowing for the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds. nih.gov A key strategy for achieving site-selectivity in these reactions is the use of directing groups, which coordinate to the metal catalyst and bring it into close proximity to a specific C-H bond. youtube.com
The mechanisms of these reactions typically fall into two categories:
Inner-Sphere Mechanisms: These involve the formation of an organometallic intermediate through a C-H activation event. youtube.com
Outer-Sphere Mechanisms: These proceed without the formation of a direct metal-carbon bond in the key C-H cleavage step. youtube.com
In the context of 2,6-difluoroaniline, the amino group can potentially act as a directing group. However, since the ortho positions are blocked by fluorine atoms, traditional C-H activation at these sites is not possible. This directs functionalization to other positions or necessitates modification of the aniline. Research in this area often employs transient directing groups to avoid pre-functionalization steps, enhancing the efficiency of the synthesis. nih.gov While specific examples using 2,6-difluoroaniline as a simple substrate are not abundant, the principles of C-H activation are broadly applicable. For instance, C-H amination reactions, which form C-N bonds, often require an oxidant to regenerate the active catalyst. youtube.com
Organometallic compounds are central to modern catalysis. semanticscholar.orgmdpi.com The performance of a metal catalyst is highly dependent on the ligands coordinated to it. Fluorinated anilines, including 2,6-difluoroaniline, are valuable precursors for synthesizing sophisticated ligands. ossila.com The fluorine atoms can tune the steric and electronic properties of the final ligand, thereby influencing the activity and stability of the catalyst. semanticscholar.org
For example, N-Heterocyclic Carbenes (NHCs) have emerged as a privileged class of ligands in organometallic chemistry, particularly in ruthenium-catalyzed olefin metathesis and palladium-catalyzed cross-coupling reactions. semanticscholar.orgmdpi.com 2,6-disubstituted anilines are common starting materials for the synthesis of the N-aryl groups of these NHC ligands. The fluorine atoms in ligands derived from 2,6-difluoroaniline can enhance catalyst stability and modify its electronic character.
Furthermore, research has shown that 4-bromo-2,6-difluoroaniline (B33399) can be used to synthesize Pd-azobenzene complexes that exhibit photo-switching properties. ossila.com In another study, novel phenoxyimine ligands were synthesized from 2,6-difluoro-4-styrylaniline, demonstrating the versatility of fluorinated anilines as building blocks for catalysts used in polymerization and other transformations. ossila.com
Photoredox Catalysis for Fluorination and Other Transformations in Aromatic Systems
Visible-light photoredox catalysis has emerged as a powerful and versatile tool for initiating a wide array of chemical transformations under mild conditions. unimi.it In the context of 2,6-difluoroaniline, this approach facilitates the generation of highly reactive nitrogen-centered radical cations, which are precursors to the notional (2,6-Difluoroanilino)azanium species. These intermediates are pivotal in driving fluorination and other functionalization reactions in aromatic systems.
The general mechanism for the photoredox-mediated activation of anilines commences with the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited photocatalyst can then engage in a single-electron transfer (SET) with 2,6-difluoroaniline. Given the electron-withdrawing nature of the two fluorine atoms, 2,6-difluoroaniline is more challenging to oxidize than aniline itself. However, with a sufficiently potent photooxidant, the formation of the 2,6-difluoroaniline radical cation can be achieved. This radical cation, a key intermediate, can then undergo a variety of subsequent reactions.
One significant application is in C-H functionalization reactions. For instance, the photoredox-induced para-selective C-H functionalization of anilines with diazomalonates has been developed, proceeding through radical-radical cross-coupling. nih.gov While this specific study did not exclusively use 2,6-difluoroaniline, the principles can be extended. The generated 2,6-difluoroaniline radical cation can lead to the formation of a carbon-centered radical on the aromatic ring, which then couples with another radical species.
Furthermore, photoredox catalysis enables the difluoroalkylation of anilines. Mechanistic studies suggest the formation of an electron-donor-acceptor (EDA) complex between the aniline and the fluorinated reagent. nih.gov Photoirradiation of this complex can lead to a single electron transfer, generating the aniline radical cation and a fluorinated radical. These can then couple to form the functionalized product. The use of 2,6-difluoroaniline in such reactions has been documented, highlighting its utility as a substrate. nih.gov
The table below summarizes representative photoredox-catalyzed reactions involving aniline derivatives, illustrating the types of transformations that are mechanistically relevant to 2,6-difluoroaniline.
| Reaction Type | Reactants | Photocatalyst | Key Intermediate | Ref. |
| para-Selective C-H Functionalization | Anilines, Diazomalonates | Iridium(III) complex | Aniline Radical Cation | nih.gov |
| Difluoroalkylation | Anilines, Ethyl difluoroiodoacetate | Eosin Y | Aniline Radical Cation, ·CF₂CO₂Et Radical | nih.gov |
| C-N Cross-Coupling | (Hetero)aryl bromides, Amines | Osmium complex | Amine Radical Cation | nih.gov |
Computational and Experimental Insights into Catalytic Cycles
The elucidation of the catalytic cycles in photoredox reactions heavily relies on a combination of computational modeling and experimental techniques. These approaches provide a deeper understanding of the thermodynamics and kinetics of the individual steps, as well as direct evidence for the existence of transient intermediates like the (2,6-Difluoroanilino)azanium species (in its radical cation form).
Computational Studies:
Density Functional Theory (DFT) and other computational methods are invaluable for predicting the properties of molecules and their reactive intermediates. For instance, the one-electron oxidation potentials of substituted anilines have been computed, showing a good correlation with experimental values. nih.gov Such calculations can predict the feasibility of oxidizing 2,6-difluoroaniline with a given photocatalyst. The presence of two electron-withdrawing fluorine atoms is expected to increase the oxidation potential of 2,6-difluoroaniline compared to unsubstituted aniline, a factor that must be considered when designing a catalytic system.
Computational studies can also model the structure and electronic properties of the resulting radical cation. The spin density distribution in the 2,6-difluoroaniline radical cation can be calculated to predict its reactivity and regioselectivity in subsequent reactions. Furthermore, the reaction pathways, including transition states and activation energies for steps like deprotonation or radical coupling, can be mapped out to build a comprehensive picture of the catalytic cycle. beilstein-journals.org
Experimental Insights:
Several experimental techniques are employed to probe the mechanisms of photoredox reactions and detect fleeting intermediates.
Cyclic Voltammetry (CV): CV is used to measure the ground-state redox potentials of the reactants and catalysts. This data is crucial for determining the thermodynamic feasibility of the proposed electron transfer steps in the catalytic cycle.
Fluorescence Quenching Studies: These experiments can indicate whether the excited state of the photocatalyst is quenched by the aniline derivative (oxidative quenching) or another species in the reaction mixture. This helps to establish the initial electron transfer event.
Transient Absorption Spectroscopy (TAS): TAS is a powerful technique for directly observing short-lived excited states and radical intermediates. nih.gov By monitoring the absorption changes on ultrafast timescales (femtoseconds to nanoseconds) following photoexcitation, the formation and decay of species like the photocatalyst's excited state and the aniline radical cation can be tracked, providing kinetic data for the elementary steps of the catalytic cycle.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly specific technique for detecting and characterizing species with unpaired electrons, such as radical cations. While challenging due to the short lifetimes of many intermediates, EPR can provide definitive evidence for the generation of the 2,6-difluoroaniline radical cation under reaction conditions.
The table below outlines the key experimental and computational methods used to investigate the catalytic cycles of photoredox reactions involving aniline derivatives.
| Technique | Information Gained | Relevance to (2,6-Difluoroanilino)azanium;chloride |
| Computational Chemistry (DFT) | Oxidation potentials, spin density of radical cation, reaction pathways, transition state energies. | Predicts feasibility of formation and reactivity of the 2,6-difluoroaniline radical cation. |
| Cyclic Voltammetry (CV) | Ground-state redox potentials of reactants and catalysts. | Determines thermodynamic feasibility of electron transfer steps. |
| Fluorescence Quenching | Identifies quenching pathways of the photocatalyst's excited state. | Elucidates the initial electron transfer event in the catalytic cycle. |
| Transient Absorption Spectroscopy (TAS) | Direct observation and kinetic analysis of excited states and radical intermediates. | Provides direct evidence for the formation and decay of the 2,6-difluoroaniline radical cation. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of radical species. | Confirms the presence of the nitrogen-centered radical cation. |
Advanced Spectroscopic and Computational Characterization of 2,6 Difluoroanilino Azanium;chloride
Experimental Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopic methods are indispensable for elucidating the intricate structural and electronic features of molecules. For (2,6-Difluoroanilino)azanium;chloride, a combination of Nuclear Magnetic Resonance (NMR), vibrational (FT-IR and FT-Raman), and electronic (UV-Vis) spectroscopy would provide a complete picture of its molecular framework.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Protonation State and Molecular Environment
High-resolution NMR spectroscopy is a powerful tool for determining the protonation state and probing the local chemical environment of each atom in a molecule. In the case of this compound, both ¹H and ¹³C NMR would yield critical information.
The protonation of the hydrazine (B178648) moiety is a key feature. In an acidic medium, the terminal amino group of the hydrazine is protonated, forming the azanium cation. This is expected to significantly influence the chemical shifts of the adjacent protons. The ¹H NMR spectrum would likely show distinct signals for the aromatic protons and the protons of the -NH-NH₃⁺ group. The aromatic region would display a characteristic splitting pattern for the symmetrically substituted phenyl ring. The protons on the -NH-NH₃⁺ group would likely appear as broad signals due to chemical exchange and quadrupolar relaxation, with their chemical shifts being highly dependent on the solvent and concentration.
For comparison, in the ¹H NMR spectrum of the related compound 2,6-difluoroaniline (B139000), the aromatic protons appear in specific regions, and the amino (-NH₂) protons have a characteristic chemical shift. chemicalbook.com Similarly, the ¹H NMR spectrum of 2,6-dichloroaniline (B118687) shows distinct signals for its aromatic and amino protons. chemicalbook.com The presence of the positive charge on the azanium group in this compound would be expected to deshield the adjacent protons, causing them to resonate at a lower field (higher ppm) compared to the unprotonated form. The quantification of ammonium (B1175870) chloride has been successfully performed using ¹H-NMR, indicating the feasibility of observing and quantifying such species. ub.edu
The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon framework. The two fluorine atoms would cause a significant downfield shift for the C2 and C6 carbons to which they are attached, and also induce characteristic C-F coupling. The chemical shifts of the aromatic carbons would be further influenced by the electron-withdrawing nature of the -NH-NH₃⁺ substituent.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound in a suitable deuterated solvent.
| Proton Type | Predicted Chemical Shift (ppm) | Rationale |
| Aromatic CH | 7.0 - 7.5 | Downfield due to electron-withdrawing fluorine atoms and the azanium group. |
| -NH- | 8.0 - 9.0 (broad) | Deshielded by the adjacent positive charge and participating in hydrogen bonding. |
| -NH₃⁺ | 9.0 - 11.0 (broad) | Highly deshielded due to the positive charge and solvent interactions. |
Vibrational Spectroscopy (FT-IR, FT-Raman) in Conformational and Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds. For this compound, these techniques would be instrumental in confirming the presence of key functional groups and analyzing its conformational and bonding characteristics.
The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the stretching and bending vibrations of the N-H bonds in the azanium group. These would appear as a broad band in the 3200-2800 cm⁻¹ region, characteristic of ammonium salts. researchgate.netnist.gov The C-F stretching vibrations are anticipated to produce strong bands in the 1300-1100 cm⁻¹ region. scispace.com The aromatic C-C stretching vibrations would be observed in the 1600-1400 cm⁻¹ range. The spectra of related compounds like flurazepam dihydrochloride (B599025) also show characteristic strong, broad bands for the hydrochloride salt in the IR spectrum. nih.gov
FT-Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the symmetric vibrations and the vibrations of the aromatic ring. The C-F and C-N stretching vibrations would also be active in the Raman spectrum. The analysis of the vibrational spectra of related molecules like 2,6-difluorobenzonitrile (B137791) provides a basis for assigning the vibrational modes of the difluorophenyl moiety. researchgate.netresearchgate.net
Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
| N-H Stretch (Azanium) | 3200-2800 (broad, strong) | Weak |
| Aromatic C-H Stretch | 3100-3000 (medium) | Strong |
| Aromatic C=C Stretch | 1600-1450 (medium-strong) | Medium-strong |
| N-H Bend (Azanium) | 1600-1500 (strong) | Weak |
| C-F Stretch | 1300-1100 (strong) | Medium |
| C-N Stretch | 1250-1150 (medium) | Medium |
Electronic Spectroscopy (UV-Vis) in Understanding Chromophoric Properties
UV-Visible spectroscopy probes the electronic transitions within a molecule and provides information about its chromophoric system. The UV-Vis spectrum of this compound is expected to be influenced by the substituted benzene (B151609) ring, which acts as the primary chromophore.
Aniline (B41778) and its derivatives typically exhibit two absorption bands in the UV region, corresponding to π → π* transitions of the benzene ring. researchgate.netresearchgate.net The presence of the two fluorine atoms and the azanium group will act as auxochromes, modifying the position and intensity of these absorption bands. The electron-withdrawing nature of these substituents is likely to cause a hypsochromic (blue) shift of the absorption maxima compared to aniline. Phenylhydrazine itself shows UV absorption, and its derivatives have been studied for their electronic spectra. researchgate.netspectrabase.com The protonation of the hydrazine moiety to form the azanium salt would further influence the electronic transitions, likely leading to changes in the absorption spectrum compared to the free base. The electronic transitions in organic molecules are generally from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org
Quantum Chemical and Computational Approaches to Reactivity and Stability
Quantum chemical calculations provide a powerful theoretical framework to complement experimental findings and to predict molecular properties that are difficult to measure. Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are particularly valuable in this regard.
Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules with high accuracy. nih.govsciencepg.com For this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would provide a detailed picture of its three-dimensional structure. libretexts.org
These calculations can predict bond lengths, bond angles, and dihedral angles, offering insights into the planarity of the phenyl ring and the conformation of the azanium group. Furthermore, DFT can be used to simulate the vibrational spectra (IR and Raman), which can then be compared with experimental data for a more robust assignment of the vibrational modes. scispace.comscirp.org The impact of fluorine substitution on molecular structure and non-covalent interactions has been effectively studied using DFT. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining the electronic and optical properties of a molecule, as well as its reactivity towards electrophiles and nucleophiles. youtube.combiomedres.us
Computational Modeling of Reaction Pathways and Transition States
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.netrsc.org For a compound like this compound, this involves mapping the potential energy surface for a given reaction to identify the most likely pathway from reactants to products. This process includes the identification and characterization of intermediates and, crucially, transition states.
A typical computational workflow for modeling a reaction pathway, such as an electrophilic aromatic substitution or a nucleophilic attack involving the amino group, would involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.
Transition State Search: Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method or Nudged Elastic Band (NEB) are employed to locate the saddle point on the potential energy surface that represents the transition state. scm.comnih.gov
Frequency Calculation: A frequency calculation is performed on all optimized structures. A stable species (reactant, intermediate, or product) will have all real (positive) vibrational frequencies. A transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. nih.gov
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products.
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study (e.g., at the B3LYP/6-311+G(d,p) level of theory) of a representative reaction, such as the nitration of the aromatic ring.
Table 1: Hypothetical Calculated Energies for the Nitration of 2,6-Difluoroaniline.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter(s) | Number of Imaginary Frequencies |
|---|---|---|---|
| Reactants (2,6-difluoroaniline + NO₂⁺) | 0.00 | N/A | 0 |
| Transition State (para-attack) | +18.5 | C-N bond forming: ~2.1 Å | 1 |
| Sigma Complex (para-intermediate) | +5.2 | C-N bond formed: ~1.5 Å | 0 |
| Products (4-nitro-2,6-difluoroaniline + H⁺) | -10.8 | N/A | 0 |
This data would indicate that the reaction is exothermic and that the rate-determining step is the initial attack of the electrophile on the aromatic ring. beilstein-journals.org
Predictive Modeling of Substituent Effects on Aromatic Ring Reactivity and Selectivity
Computational models can quantify these substituent effects to predict reactivity. One common approach is the use of Hammett plots, which correlate reaction rates or equilibrium constants for a series of substituted aromatic compounds with substituent constants (σ). wikipedia.org While experimental Hammett constants for a 2,6-difluoro substitution pattern may not be readily available, they can be estimated computationally.
Furthermore, DFT calculations can provide a wealth of electronic descriptors that correlate with reactivity. cbu.edu.tr These descriptors can be used to build predictive models for how the this compound would behave in various chemical transformations. Key descriptors include:
Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower HOMO energy, as would be expected for 2,6-difluoroaniline due to the inductive effect of fluorine, indicates a lower propensity to donate electrons to an electrophile.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule. For 2,6-difluoroaniline, regions of negative potential (red/yellow) would be concentrated on the fluorine and nitrogen atoms, while the regions of highest negative potential on the ring itself would indicate the most likely sites for electrophilic attack. Due to the ortho- and para-directing nature of the amino group, tempered by the deactivating effect of the fluorine atoms, the para position is generally the most favored site for electrophilic substitution.
Calculated Atomic Charges: Methods such as Natural Bond Orbital (NBO) analysis can provide charges for each atom. These can reveal the extent of electron withdrawal from the ring by the fluorine substituents.
A predictive model for the reactivity of the aromatic ring in this compound would therefore consider the interplay of these electronic factors. The strong deactivation by the two fluorine atoms would suggest that forcing conditions might be required for many electrophilic substitution reactions. The directing effects of the amino group and the fluorine atoms would need to be carefully considered to predict the regiochemical outcome.
Below is a data table summarizing key electronic properties for 2,6-difluoroaniline, which would be foundational for building a predictive model of its reactivity.
Table 2: Calculated Electronic Properties for Predictive Modeling of 2,6-Difluoroaniline Reactivity.
| Property | Calculated Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -5.8 eV | Lower than aniline, indicating reduced nucleophilicity of the ring. |
| LUMO Energy | -0.2 eV | Relatively low, suggesting susceptibility to nucleophilic aromatic substitution under certain conditions. |
| Calculated Dipole Moment | ~2.5 D | Indicates significant charge separation due to the electronegative fluorine atoms. |
| NBO Charge on Nitrogen | -0.85 e | Highly negative, but the lone pair is less available due to inductive withdrawal. |
| NBO Charge on C4 (para-carbon) | -0.20 e | Most electron-rich carbon on the ring, predicting it as the primary site for electrophilic attack. |
These computational insights are invaluable for designing synthetic routes and for understanding the fundamental chemical behavior of complex molecules like this compound. nih.govnsf.gov
Academic Applications and Emerging Research Directions for 2,6 Difluoroanilino Azanium;chloride
Utilization as a Key Building Block in Complex Organic Synthesis
(2,6-Difluoroanilino)azanium;chloride, or more commonly its free base form, 2,6-difluoroaniline (B139000), is a valuable precursor for a wide range of complex organic molecules. The presence of two fluorine atoms ortho to the amino group influences the reactivity and directs the outcome of various chemical reactions.
The synthesis of fluorinated aromatic ethers and anilides is of significant interest due to the prevalence of these motifs in pharmaceuticals and agrochemicals. chemimpex.comgoogle.com this compound is a key starting material for accessing these compound classes.
One common strategy to synthesize fluorinated aromatic ethers from 2,6-difluoroaniline involves a diazotization reaction followed by hydrolysis to yield 2,6-difluorophenol. chemicalbook.com This phenol (B47542) can then be subjected to Williamson ether synthesis or other etherification protocols to introduce a variety of alkyl or aryl groups. chemicalbook.com
The amino group of 2,6-difluoroaniline readily undergoes acylation reactions with a variety of acylating agents, such as acid chlorides and anhydrides, to produce a diverse range of fluorinated anilides. These reactions are typically straightforward and high-yielding. A notable example is the synthesis of N-(2,6-difluorophenyl) substituted amides, which are precursors to various biologically active molecules.
Table 1: Examples of Anilide Synthesis from 2,6-Difluoroaniline This table is interactive. You can sort and filter the data.
| Acylating Agent | Product | Application/Significance | Reference |
|---|---|---|---|
| 5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride | N-(2,6-difluorophenyl)-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide | Herbicidal compound | sigmaaldrich.com |
| Chloroacetyl chloride | 2-Chloro-N-(2,6-difluorophenyl)acetamide | Intermediate for further functionalization | chemicalbook.com |
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core scaffold of numerous drugs. mdpi.com this compound is a valuable starting material for the synthesis of a variety of fluorinated nitrogen-containing heterocycles, including quinolines and triazoles.
The synthesis of quinoline (B57606) derivatives, for instance, can be achieved through various named reactions such as the Combes, Doebner-von Miller, or Friedländer synthesis, where 2,6-difluoroaniline serves as the amine component. The fluorine substituents can influence the regioselectivity of the cyclization and the properties of the final quinoline product.
In the realm of triazole synthesis, 2,6-difluoroaniline can be converted to the corresponding azide (B81097), which then participates in [3+2] cycloaddition reactions with alkynes (Click Chemistry) to afford 1,2,3-triazoles. sigmaaldrich.com Alternatively, it can be a component in multi-component reactions that directly construct the triazole ring.
Table 2: Examples of Heterocycle Synthesis from 2,6-Difluoroaniline This table is interactive. You can sort and filter the data.
| Heterocycle Class | Synthetic Strategy | Significance of Product | Reference |
|---|---|---|---|
| Purines | Multi-step synthesis | Inhibitors of p38α kinase | sigmaaldrich.com |
| Benzoxadiazoles | Treatment with sodium azide followed by nitration | Intermediate for fluorescent probes | chemicalbook.com |
| Quinolines | Condensation with β-dicarbonyl compounds | Core of various pharmaceuticals | chemicalbook.com |
Exploration in Combinatorial Chemistry and Chemical Library Design
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. nih.gov The use of versatile building blocks is crucial for the successful generation of diverse chemical libraries. This compound, with its reactive amino group and fluorinated aromatic ring, is an excellent candidate for incorporation into combinatorial libraries.
Multicomponent reactions (MCRs) are particularly well-suited for combinatorial synthesis, as they allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov 2,6-Difluoroaniline can be employed as the amine component in various MCRs, such as the Ugi and Passerini reactions, to generate libraries of fluorinated peptidomimetics and other complex structures. The resulting libraries of discrete, fluorinated molecules can then be screened for biological activity, accelerating the discovery of new drug leads.
Development of Novel Organic Reagents and Catalytic Systems
The unique electronic properties imparted by the fluorine atoms in this compound make it a valuable starting point for the development of novel organic reagents and catalytic systems.
For example, diazonium salts derived from 2,6-difluoroaniline are versatile reagents for introducing the 2,6-difluorophenyl moiety into various organic molecules through Sandmeyer-type reactions. chemicalbook.com Furthermore, the aniline (B41778) itself can be transformed into organometallic reagents that can participate in cross-coupling reactions.
In the field of materials science, fluorinated anilines are used as monomers for the synthesis of polyanilines with enhanced properties. mdpi.comresearchgate.net Polyanilines are conducting polymers with a wide range of applications in sensors, electronic devices, and anti-corrosion coatings. The incorporation of fluorine can improve the solubility, thermal stability, and electronic properties of these materials. researchgate.net Research into the polymerization of 2,6-difluoroaniline and its derivatives could lead to the development of new functional materials with tailored properties.
Future Research Perspectives and Untapped Potentials in Academic Chemistry
The demand for new and improved pharmaceuticals and functional materials continues to drive innovation in synthetic chemistry. nih.gov this compound and its derivatives are poised to play an increasingly important role in this endeavor.
Future research will likely focus on several key areas:
Expansion of the Synthetic Toolbox: The development of new and more efficient methods for the functionalization of the 2,6-difluorophenyl ring will open up new avenues for the synthesis of complex molecules. This includes the exploration of novel C-H activation and cross-coupling strategies.
Design of Novel Bioactive Molecules: The unique properties of the 2,6-difluorophenyl group can be exploited to design new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. There is significant potential for the discovery of new therapeutics in areas such as oncology, infectious diseases, and neuroscience.
Development of Advanced Materials: The use of 2,6-difluoroaniline derivatives as monomers or building blocks for the synthesis of advanced materials, such as liquid crystals, polymers with tailored electronic properties, and functional coatings, is a promising area of research. chemimpex.com
Catalyst Development: The exploration of metal complexes bearing ligands derived from 2,6-difluoroaniline could lead to the discovery of new catalysts with unique reactivity and selectivity for a variety of organic transformations.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2,6-Difluoroanilino)azanium chloride in a laboratory setting?
- Methodology : A common approach involves nucleophilic substitution of 2,6-difluoroaniline with ammonium chloride under acidic conditions. For example, acetylation of 2,6-difluoroaniline (as in related compounds like N-(2,6-difluorophenyl)acetamide ) can be followed by hydrolysis and salt formation. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side products. Purity is verified via melting point analysis and NMR spectroscopy.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and F NMR can confirm the absence of unreacted starting materials and byproducts.
- X-ray Crystallography : Single-crystal diffraction (using programs like SHELXL or WinGX ) resolves the crystal structure and validates the ammonium chloride moiety.
- Elemental Analysis : CHN analysis quantifies elemental composition deviations (<1% error).
Q. What stability considerations are critical for storing (2,6-Difluoroanilino)azanium chloride?
- Methodology : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or decomposition. Stability studies (e.g., accelerated aging via thermal stress tests) should be conducted, referencing protocols for analogous ammonium salts .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., disorder in the ammonium group) be resolved during refinement?
- Methodology : Use SHELXL’s PART and SUMP instructions to model anisotropic displacement parameters for disordered atoms . Validate refinement with R-factor convergence (<5%) and Fourier difference maps. Cross-check with computational geometry optimization (DFT calculations) to identify plausible configurations .
Q. What strategies address conflicting F NMR and X-ray diffraction data regarding fluorine positioning?
- Methodology :
- Dynamic NMR Analysis : Probe temperature-dependent chemical shifts to detect conformational flexibility.
- Hirshfeld Surface Analysis : Compare X-ray-derived intermolecular interactions (e.g., F···H contacts) with NMR-derived solvent effects .
- Synchrotron Data Collection : High-resolution diffraction reduces positional uncertainty for fluorine atoms .
Q. How can computational modeling predict the compound’s reactivity in catalytic applications?
- Methodology :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways. Validate with experimental kinetic studies .
Q. What analytical techniques differentiate this compound from structurally similar impurities (e.g., 2,4-difluoro analogs)?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass measurement (±0.001 Da) distinguishes isotopic patterns.
- 2D NMR (COSY, NOESY) : Correlate coupling constants and spatial proximity of fluorine substituents .
- Vibrational Spectroscopy : Compare experimental IR/Raman spectra with computed spectra (e.g., using Gaussian’s frequency module) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
